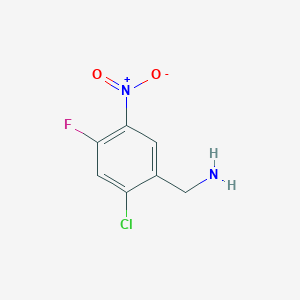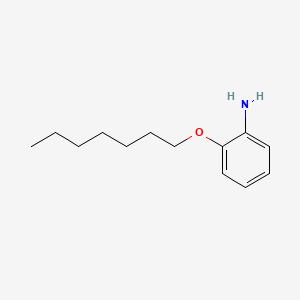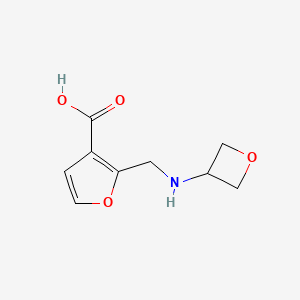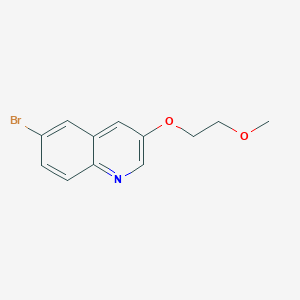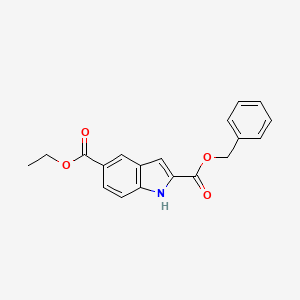
3-(Chloromethyl)cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)cyclopent-2-enone is an organic compound characterized by a cyclopent-2-enone ring with a chloromethyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the chloromethylation of cyclopent-2-enone. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)cyclopent-2-enone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction of the enone moiety can yield cyclopentanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclopent-2-enones.
Oxidation: Cyclopent-2-enone carboxylic acids or diketones.
Reduction: Cyclopentanol derivatives.
Scientific Research Applications
3-(Chloromethyl)cyclopent-2-enone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)cyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The enone moiety can undergo conjugate addition, further expanding its reactivity profile . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Cyclopent-2-enone: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
3-(Bromomethyl)cyclopent-2-enone: Similar in structure but with a bromomethyl group, which can exhibit different reactivity due to the nature of the leaving group.
Cyclopent-2-enone derivatives: Various derivatives with different substituents at the third position, each exhibiting unique reactivity and applications.
Uniqueness: 3-(Chloromethyl)cyclopent-2-enone is unique due to the presence of the chloromethyl group, which enhances its reactivity and broadens its application scope in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H7ClO |
|---|---|
Molecular Weight |
130.57 g/mol |
IUPAC Name |
3-(chloromethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H7ClO/c7-4-5-1-2-6(8)3-5/h3H,1-2,4H2 |
InChI Key |
IHNSKCGGQFMZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12951154.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12951157.png)
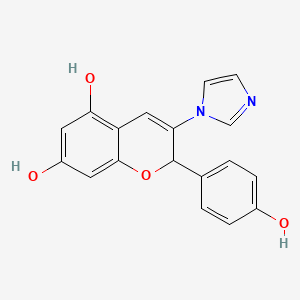
![Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-](/img/structure/B12951162.png)
![N-[1-(2-diphenylphosphanylphenyl)ethyl]-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12951165.png)

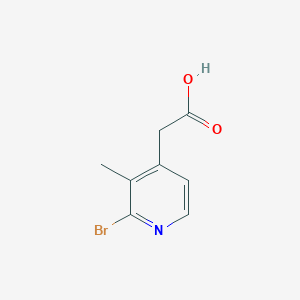
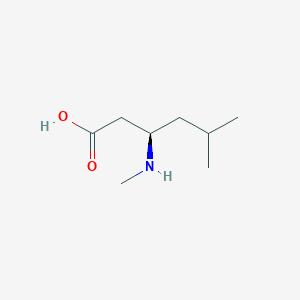
![5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12951188.png)
